N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of aromatic amides. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a thiophene ring, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated quinoxaline derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline moiety to a dihydroquinoxaline or tetrahydroquinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s aromatic nature and functional groups make it suitable for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoxaline moiety can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The thiophene ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and quinoxaline-2-carboxamide share structural similarities with N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the combination of the quinoxaline and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13,20H,1-2H3,(H,24,26) |
InChI Key |
ZBRNONQCDGMERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3C(=O)N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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